N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3-methylbutanoyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(2)8-11(18)17-14(20)16-13(21-17)15-12(19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJHCWYVJLCXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Synthesis
A substituted thiourea derivative is synthesized by reacting 3-methylbutanoyl hydrazide with thiourea in acidic conditions. This intermediate undergoes cyclodehydration in the presence of POCl₃ to form the 2,3-dihydro-1,2,4-thiadiazol-3-one ring.
Reaction Scheme:
$$
\text{3-Methylbutanoyl hydrazide} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{N′-(3-Methylbutanoyl)thiourea} \xrightarrow{\text{POCl}_3} \text{2-(3-Methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazole}
$$
Key parameters:
- POCl₃ acts as both a cyclizing agent and dehydrating agent.
- Reaction temperature: 80–90°C for 1 hour.
- Post-cyclization, the mixture is basified to pH 8 using sodium hydroxide to precipitate the product.
Alternative Pathways and Modifications
One-Pot Cyclization-Acylation Approach
A patent by CN103951584B describes a one-pot method where 3-methylbutanoic acid and benzamide are concurrently reacted with thiosemicarbazide in POCl₃. This streamlined process reduces intermediate isolation steps but requires precise stoichiometric control to avoid over-acylation.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A Biotage Initiator Microwave Synthesizer heated at 160°C for 20 minutes achieves 85% yield for analogous thiadiazoles.
Analytical Characterization
Critical spectroscopic data for the target compound:
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
- Thiosemicarbazide is preferred over costly boronates or palladium catalysts.
- POCl₃ is recycled via distillation to minimize waste.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Anticancer Activity :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Drug Development :
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Physicochemical and Spectral Comparisons
- Spectral Signatures :
- IR Spectroscopy : Thiadiazole-benzamides typically exhibit C=O stretches near 1690–1638 cm⁻¹, as seen in analogues like 4g (1690 cm⁻¹) and 4h (1638 cm⁻¹) .
- NMR : Protons adjacent to the thiadiazole ring (e.g., methyl groups) resonate at δ 2.3–2.6 ppm in ¹H NMR, while aromatic protons in substituted benzamides appear between δ 7.2–8.1 ppm .
Biological Activity
N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide (CAS No. 478031-91-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
- Molecular Formula : C14H15N3O3S
- Molecular Weight : 305.35 g/mol
- Density : 1.35 g/cm³ (predicted)
- pKa : 7.08 (predicted)
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. A study found that certain derivatives demonstrated a minimum inhibitory concentration (MIC) of 3.125 µg/mL against Mycobacterium tuberculosis .
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer potential. In one study, a related compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. The compound reduced cell viability below 50% at concentrations around 200 µM after 24 hours of treatment . The mechanism involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase and other enzymes involved in inflammatory pathways.
- Interaction with DNA : Molecular docking studies suggest that these compounds may interfere with DNA binding proteins like STAT3, which is crucial for cancer cell proliferation .
- Induction of Apoptosis : The activation of apoptotic pathways has been documented in studies involving thiadiazole derivatives.
Study 1: Antimicrobial Evaluation
A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of specific substituents on the thiadiazole ring significantly enhanced antibacterial activity .
Study 2: Anticancer Effects
In a comparative study involving various thiadiazole derivatives, one compound showed a remarkable ability to reduce the viability of LoVo tumor cells by over 50% at a concentration of 200 µM after 48 hours. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic pathways for N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide?
The compound is synthesized via multi-step reactions, typically involving condensation of a thiadiazole precursor with a benzamide derivative. Key steps include:
- Acylation : Introducing the 3-methylbutanoyl group using acyl chlorides or anhydrides under controlled pH (e.g., using triethylamine as a base) .
- Cyclization : Formation of the thiadiazole ring via thermal or catalytic cyclization .
- Purification : Techniques like column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensure purity . Reaction monitoring via TLC or HPLC is critical at each stage .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Core techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and thiadiazole (C-S) stretches . Basic structural validation should cross-reference spectral data with simulated computational models .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to detect precipitation .
- Stability Profiling : Incubate at physiological pH (7.4) and varying temperatures (4°C–37°C), with HPLC monitoring of degradation products over 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
Advanced strategies involve:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict transition states and stabilize reactive intermediates .
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to enhance regioselectivity .
Q. What methodologies resolve contradictions in reported biological activity data?
Contradictions may arise from impurities or assay variability. Solutions include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., IC in cancer lines) and enzyme inhibition assays .
- Batch Reproducibility : Synthesize multiple batches with ≥95% purity (HPLC-UV) and compare bioactivity .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiadiazole derivatives) to identify trends .
Q. How can computational tools predict the compound’s reactivity in novel reactions?
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations to explore potential reaction pathways .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock or Schrödinger .
- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites for functionalization .
Q. What strategies enable systematic structure-activity relationship (SAR) studies?
- Functional Group Variation : Synthesize analogs with substitutions on the benzamide or thiadiazole moieties .
- Bioisosteric Replacement : Replace the 3-methylbutanoyl group with isosteres (e.g., cyclopropane carbonyl) to modulate pharmacokinetics .
- Pharmacophore Modeling : Use software like MOE to correlate structural features with activity .
Data Analysis and Validation
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts)?
- Dynamic Effects : Consider tautomerism or rotameric states in solution-phase NMR; validate with X-ray crystallography .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts .
Q. What statistical methods are recommended for analyzing dose-response data?
- Nonlinear Regression : Fit IC/EC curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in kinetic parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
